molecular formula C26H22BrN5OS B11233296 2-(benzylsulfanyl)-7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

2-(benzylsulfanyl)-7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11233296
M. Wt: 532.5 g/mol
InChI Key: QEEUKGRDUDXYGT-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a bromophenyl group, and a triazolopyrimidine core

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . The reaction conditions are straightforward and efficient, making it a viable option for industrial production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-(benzylsulfanyl)-7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit acetolactate synthase, an enzyme involved in the biosynthesis of branched-chain amino acids . This inhibition disrupts the metabolic pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(benzylsulfanyl)-7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include:

The uniqueness of this compound lies in its specific structural features and its broad range of applications in various scientific fields.

Properties

Molecular Formula

C26H22BrN5OS

Molecular Weight

532.5 g/mol

IUPAC Name

2-benzylsulfanyl-7-(4-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C26H22BrN5OS/c1-17-22(24(33)29-21-10-6-3-7-11-21)23(19-12-14-20(27)15-13-19)32-25(28-17)30-26(31-32)34-16-18-8-4-2-5-9-18/h2-15,23H,16H2,1H3,(H,29,33)(H,28,30,31)

InChI Key

QEEUKGRDUDXYGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC=C(C=C4)Br)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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